1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- is a compound that belongs to the class of isoindoles, which are nitrogen-containing heterocycles. These structures are significant in organic chemistry due to their presence in various biologically active compounds and natural products. The compound’s unique structure, featuring an isoindole core with a 4-ethenylphenylmethyl substituent, makes it an interesting subject for research and application in multiple fields.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- can be achieved through several methods. One common approach involves the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation by reacting a rhodium vinylcarbene with a nitrile . This method leverages a rhodium-catalyzed cascade reaction, resulting in a significant increase in molecular complexity.
Another method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach provides efficient access to structurally unique isoindole derivatives.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloadditions with multiple bonds such as CC, CN, CO, CS, NN, and NO.
Electrocyclization: It can undergo 1,5- and 1,7-electrocyclization, leading to the formation of heterocyclic molecules.
Substitution Reactions: The compound can also undergo substitution reactions, particularly involving the ethenylphenylmethyl group.
Common reagents used in these reactions include rhodium vinylcarbene, nitriles, and various nucleophiles and electrophiles. The major products formed from these reactions are typically heterocyclic compounds with increased molecular complexity.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- involves the selective activation of carbon-nitrogen triple bonds, leading to the formation of unique fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells, exhibiting bright fluorescence, low cytotoxicity, and better photostability than commercially available dyes .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- can be compared with other isoindole derivatives such as:
2H-Isoindole Derivatives: These compounds share a similar core structure but differ in their substituents and reactivity.
Pyrrole Derivatives: Pyrrole ring closure reactions are commonly used in the synthesis of isoindoles, and these compounds exhibit similar biological activities.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Biological Activity
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- (CAS Number: 63413-74-1), is a derivative of isoindole that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of phthalimide derivatives known for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- is C17H13NO2. The compound features a vinyl group attached to a phenyl ring and has been characterized using various spectroscopy techniques such as FT-IR and NMR .
Research has identified several mechanisms through which 1H-Isoindole derivatives exert their biological effects:
- Cyclooxygenase Inhibition : Studies indicate that certain isoindole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), critical in inflammatory processes. For instance, some derivatives demonstrated greater COX-2 inhibition compared to the reference drug meloxicam .
- Antioxidant Activity : The compound has been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its protective effects against oxidative stress .
- Neuroprotective Effects : Isoindole derivatives have been explored for their potential in treating neurodegenerative diseases by inhibiting monoamine oxidase B (MAO-B), which plays a role in neuroinflammation and neuronal apoptosis .
Case Studies
Several studies have assessed the biological activity of 1H-Isoindole derivatives:
- Anti-inflammatory Activity :
- Cytotoxicity Assessment :
- Bioinformatics Analysis :
Summary of Biological Activities
Activity Type | Observations |
---|---|
COX Inhibition | Significant inhibition observed; selective for COX-2 |
Antioxidant | Effective ROS/RNS scavenging ability |
Neuroprotective | Inhibition of MAO-B; potential for neurodegenerative disease treatment |
Cytotoxicity | Low cytotoxicity at therapeutic concentrations |
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-2-12-7-9-13(10-8-12)11-18-16(19)14-5-3-4-6-15(14)17(18)20/h2-10H,1,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJMAORHMHEGKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599700 | |
Record name | 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63413-74-1 | |
Record name | 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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